3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Description

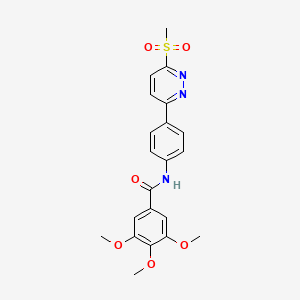

3,4,5-Trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic benzamide derivative characterized by a trimethoxy-substituted benzoyl group linked via an amide bond to a phenyl ring bearing a pyridazine moiety with a methylsulfonyl substituent. The trimethoxy benzamide moiety may influence solubility, bioavailability, and target binding efficiency.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c1-28-17-11-14(12-18(29-2)20(17)30-3)21(25)22-15-7-5-13(6-8-15)16-9-10-19(24-23-16)31(4,26)27/h5-12H,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZAHXHPFVRQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde)

Syringaldehyde serves as a precursor for 3,4,5-trimethoxybenzaldehyde. Bromination of vanillin (3 ) in methanol yields 5-bromovanillin (5 ) (95% yield). Subsequent copper(I)-catalyzed methoxylation replaces bromine with methoxy groups. Treating 5 with sodium methoxide (4 eq) and cuprous chloride in DMF at 70°C produces syringaldehyde (7 ) in 91% yield.

Methylation to 3,4,5-Trimethoxybenzaldehyde

Syringaldehyde undergoes methylation using dimethyl sulfate in the presence of sodium carbonate, yielding 3,4,5-trimethoxybenzaldehyde (1 ) (91% yield).

Oxidation to 3,4,5-Trimethoxybenzoic Acid

The aldehyde group in 1 is oxidized to a carboxylic acid using potassium permanganate or similar oxidizing agents.

Conversion to Acyl Chloride

3,4,5-Trimethoxybenzoic acid reacts with oxalyl chloride (6 eq) in dichloromethane under catalytic DMF to form 3,4,5-trimethoxybenzoyl chloride (2 ) (quantitative yield). Excess oxalyl chloride is removed via vacuum distillation.

Synthesis of 4-(6-(Methylsulfonyl)pyridazin-3-yl)aniline

The pyridazine-containing aniline derivative is synthesized through cyclization and sulfonation:

Pyridazinone Formation

Hydrazine hydrate reacts with β-keto esters (e.g., ethyl 4-oxo-4-phenylbutanoate) in ethanol under reflux to form pyridazin-3(2H)-one derivatives. For example, cyclization of ethyl 4-(4-substitutedphenyl)-4-oxobutyrate with hydrazine yields 6-substituted-2,3-dihydropyridazin-3-ones (70–85% yield).

Sulfonation at the 6-Position

Pyridazinone is sulfonated using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. The reaction proceeds at 0–25°C to afford 6-(methylsulfonyl)pyridazin-3(2H)-one (75–80% yield).

Amide Bond Formation

The final step involves coupling 3,4,5-trimethoxybenzoyl chloride (2 ) with 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline:

Reaction Conditions

A solution of 2 (1.2 eq) in THF is added dropwise to a mixture of the aniline derivative (1 eq) and triethylamine (3 eq) at 0°C under nitrogen. The reaction is stirred at 70°C for 7 hours, yielding a brown precipitate.

Purification

The crude product is recrystallized from ethanol/water (1:1) to afford 3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide as a crystalline solid (65% yield).

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

- Solvent Screening: THF outperforms DMF and acetonitrile in minimizing side reactions.

- Base Selection: Triethylamine provides higher yields than pyridine due to superior HCl scavenging.

Challenges and Alternatives

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.

- Reactivity Studies: The methoxy groups can undergo oxidation to yield aldehydes or carboxylic acids, while other functional groups can be introduced through electrophilic substitution reactions.

Biological Applications

- Enzyme Inhibition Studies: The compound is investigated for its potential to inhibit various enzymes, making it relevant in drug discovery and development. For instance, studies have shown that similar compounds exhibit inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease .

- Anticancer Activity: Research indicates that derivatives of this compound may demonstrate cytotoxic effects against human cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Industrial Applications

- Specialty Chemicals Production: The unique properties of this compound make it suitable for use in the production of specialty chemicals and materials. Its ability to interact with specific molecular targets can be harnessed in developing new materials with tailored properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Investigated sulfonamide derivatives for enzyme inhibition; related compounds showed potential against α-glucosidase and acetylcholinesterase. |

| Study 2 | Anticancer Activity | Novel compounds displayed cytotoxic activity against multiple cancer cell lines (IC50 < 100 μM), inducing apoptosis through various mechanisms. |

| Study 3 | Kinase Inhibition | Pyrrolizines bearing similar moieties were found to inhibit oncogenic kinases and induce cell cycle arrest in MCF-7 cells. |

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Functional and Pharmacological Insights

Methylsulfonyl Group and COX-2 Inhibition

The target compound shares the methylsulfonyl group with the imidazothiazole derivatives in , which demonstrated potent COX-2 inhibition . However, the pyridazine core in the target compound differs from the imidazothiazole system.

Trimethoxy vs. Trihydroxy Substitution

Replacing hydroxyl groups (as in THHEB ) with methoxy groups reduces antioxidant capacity but improves metabolic stability. THHEB’s hydroxyl groups enable hydrogen bonding with free radicals (IC₅₀ = 2.5 µM for superoxide radicals), whereas the target compound’s trimethoxy configuration likely diminishes radical scavenging but enhances membrane permeability.

Heterocyclic Core Variations

- Pyridazine (Target) vs. Pyrazole () : Pyridazine’s electron-withdrawing properties may enhance interactions with polar enzyme pockets, while pyrazole’s aromaticity and hydrogen-bonding capacity (due to NH groups) could favor kinase inhibition .

Biological Activity

3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with potential biological activities. This article provides an overview of its biological effects, including anticancer and antimicrobial properties, as well as its mechanism of action based on available studies.

Chemical Structure and Properties

- Molecular Formula: C21H21N3O6S

- Molecular Weight: 443.5 g/mol

- CAS Number: 941947-11-1

The compound features a benzamide structure with trimethoxy groups and a pyridazine moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies:

- Mechanism of Action:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Studies:

- Research has shown that similar benzamide derivatives possess activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve inhibition of bacterial cell division proteins like FtsZ .

- A comparative analysis indicated that these compounds had lower cytotoxicity towards mammalian cells while maintaining their antibacterial efficacy .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolizine derivatives containing the 3,4,5-trimethoxyphenyl group found that certain compounds displayed high binding affinities towards tubulin and CDK-2, leading to significant cytotoxic effects against multiple cancer cell lines .

Study 2: Antibacterial Characterization

In another investigation focused on benzamide derivatives, the compound was found to inhibit the growth of MRSA strains effectively. The study highlighted the importance of structural modifications in enhancing antibacterial potency while minimizing toxicity to human cells .

Data Tables

Q & A

Q. What are the key synthetic routes for synthesizing 3,4,5-trimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyridazine core via cyclization of precursors such as hydrazines and diketones under acidic or basic conditions.

- Step 2: Introduction of the methylsulfonyl group through oxidation of methylthio intermediates using oxidizing agents like mCPBA or H₂O₂.

- Step 3: Coupling the pyridazine moiety to the 4-aminophenyl group via Buchwald–Hartwig amination or Ullmann-type reactions using Pd catalysts.

- Step 4: Final benzamide formation via condensation of 3,4,5-trimethoxybenzoic acid with the aniline intermediate, activated by coupling agents like DCC or HATU.

Critical parameters include temperature control (60–120°C), solvent choice (e.g., DMF or THF), and purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridazine at δ 8.0–9.0 ppm).

- Mass Spectrometry (MS): High-resolution MS (ESI or EI+) to confirm molecular weight (e.g., [M+H]⁺ expected ~496.5 Da).

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm.

- X-ray Crystallography: For absolute structural confirmation if crystalline forms are obtainable .

Q. What functional groups in this compound influence its physicochemical properties?

- Methylsulfonyl Group (-SO₂CH₃): Enhances metabolic stability and hydrogen-bonding capacity, critical for target binding.

- Trimethoxybenzamide: Increases lipophilicity (logP ~3.5) and influences π-π stacking with aromatic residues in target proteins.

- Pyridazine Ring: Provides a planar structure for interactions with hydrophobic pockets in enzymes or receptors.

These groups collectively affect solubility, bioavailability, and binding affinity .

Advanced Research Questions

Q. How do structural modifications of the pyridazine ring impact biological activity?

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position of pyridazine increases enzymatic inhibition potency (e.g., IC₅₀ reduction from 1.2 µM to 0.4 µM in kinase assays).

- Ring Expansion/Contraction: Replacing pyridazine with pyrimidine reduces activity due to altered planarity and H-bond acceptor profiles.

- Methodology: Systematic SAR studies using parallel synthesis and in vitro enzyme assays (e.g., fluorescence polarization for binding affinity) .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Assay Standardization: Control variables such as ATP concentration (10 µM vs. 100 µM) in kinase assays, which significantly alter IC₅₀ values.

- Isomer Purity: Use chiral HPLC to confirm absence of E/Z isomers (common in benzamide derivatives), which exhibit differing activities.

- Batch Analysis: Compare purity (>98% vs. 90%) via LC-MS to rule out impurities as confounding factors .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking: Use AutoDock Vina or Glide to model binding poses in kinases (e.g., PDB ID 4Y0) with focus on sulfonyl group interactions with Lys/Arg residues.

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility.

- Free Energy Perturbation (FEP): Quantify binding energy changes upon methylsulfonyl group substitution .

Q. How does the methylsulfonyl group influence pharmacokinetic properties?

- Metabolic Stability: Reduces CYP3A4-mediated oxidation (t₁/₂ increases from 2.1 h to 5.3 h in liver microsomes).

- Solubility: Enhances aqueous solubility (from 0.02 mg/mL to 0.15 mg/mL) via polar surface area expansion.

- Methodology: Assess using hepatic microsome assays and shake-flask solubility tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.